4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWWAAMLZNOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 3,4-dimethoxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Sulfonamide Derivatives with Varied Aryl Substituents
A series of benzenesulfonamides (4a–j) synthesized by TUBITAK researchers includes compound 4e , which bears a 3,4-dimethoxyphenyl group. Structural analogs in this series feature substituents such as phenyl (4a), 4-methoxyphenyl (4b), and 2,5-dimethoxyphenyl (4f). Key differences arise in electronic and steric properties:
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Modifications in the Sulfonamide Side Chain
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide : This analog introduces a phenethyl linker and a methyl group on the benzene ring. The ethyl spacer may increase hydrophobicity, while the methyl group could alter metabolic stability compared to the target compound .
- Sulfametazina and Sulfamerazine : These pyrimidinyl-substituted sulfonamides exhibit distinct solubility profiles in alcohol-water mixtures, highlighting how heterocyclic substituents (vs. dimethoxyphenyl) impact physicochemical behavior .
Enzyme Inhibition and Anticancer Potential
- VEGFR-2 Inhibition: Derivatives like Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (19) demonstrate potent VEGFR-2 inhibition, surpassing dasatinib in activity. The 3,4-dimethoxyphenyl group here likely enhances binding affinity through hydrophobic interactions .
- DNA Methyltransferase (DNMT) Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC and DMCHC) show enhanced stability and enzyme inhibition, suggesting the dimethoxy motif’s broader utility in drug design .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfamerazine and Sulfametazina exhibit solubility dependent on solvent polarity, a trait likely shared with the target compound due to its polar sulfonamide group .
- Metabolic Stability : The dimethoxy groups in TMC and DMCHC reduce oxidative metabolism, a strategy applicable to sulfonamides for enhancing bioavailability .
Biological Activity
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound operates through mechanisms similar to other members of the sulfonamide class, primarily by inhibiting bacterial folate synthesis. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
Target Enzyme : The primary target of this compound is dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound inhibits the enzyme's activity, disrupting folate production essential for DNA synthesis and bacterial replication.
Biochemical Pathways : The inhibition of dihydropteroate synthetase leads to a blockade in the folate synthesis pathway, which is vital for bacterial growth and proliferation. This results in the prevention of DNA replication and ultimately inhibits bacterial growth.
Pharmacokinetics
Sulfonamides like this compound are generally well absorbed from the gastrointestinal tract. They are widely distributed throughout body tissues, metabolized in the liver, and excreted via urine. These pharmacokinetic properties enhance their efficacy as therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific cancer-related enzymes. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its anticancer efficacy .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated a strong correlation between structural modifications and antibacterial potency, particularly against E. coli and Pseudomonas aeruginosa .
- Cytotoxicity Assessment : In a cytotoxicity study involving cancer cell lines, this compound demonstrated significant apoptotic effects at submicromolar concentrations. The results suggest that it could be a promising candidate for further development as an anticancer therapeutic agent .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide?
The compound is typically synthesized via nucleophilic substitution between 4-aminobenzenesulfonyl chloride and 3,4-dimethoxyaniline. Key steps include:
- Amine activation : The aniline derivative (3,4-dimethoxyaniline) is reacted with a sulfonyl chloride group under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization often requires precise pH and temperature control (~0–5°C for exothermic steps) .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide protons (δ ~7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 353.1 for CHNOS) .
- IR spectroscopy : Stretching frequencies for S=O (~1350 cm) and N-H (~3300 cm) confirm functional groups .
Q. How does the solubility profile of this compound affect experimental design?
Limited solubility in aqueous buffers (e.g., PBS) necessitates the use of organic solvents like DMSO for biological assays. Solubility can be enhanced via:
- Co-solvent systems : Ethanol or PEG-400 mixed with water (≤10% v/v) .
- pH adjustment : Protonation of the amino group in acidic conditions improves aqueous solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalysts : Lewis acids (e.g., ZnCl) or phase-transfer catalysts accelerate sulfonamide bond formation .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Byproduct management : Quenching with ice water removes unreacted sulfonyl chloride, followed by extraction with ethyl acetate .
Q. What structural features influence its biological activity?
- Methoxy groups : The 3,4-dimethoxy substituents enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays .
- Sulfonamide moiety : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Amino group : Modifications here (e.g., acetylation) can reduce cytotoxicity while retaining activity, as seen in analogous compounds .
Q. How can discrepancies in biological assay data be resolved?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to address variability .
- Metabolite interference : Use LC-MS to identify degradation products in cell culture media that may skew results .
- Positive controls : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) to benchmark activity .
Q. What crystallographic data are available for structural analysis?
Single-crystal X-ray diffraction reveals:
Q. How can computational models predict reactivity or binding affinity?
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) to prioritize synthetic analogs for testing .
Q. What comparative studies exist with structural analogs?
- Chlorinated analogs : Replacement of methoxy groups with chlorine (e.g., 4-amino-N-(3,4-dichlorophenyl)benzene-1-sulfonamide) increases antibacterial potency but reduces solubility .
- Nitro-substituted analogs : The nitro group enhances electron-withdrawing effects, altering redox properties in catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
